molecular formula C14H22N4O4S B2955582 N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)methanesulfonamide CAS No. 2034577-65-4

N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)methanesulfonamide

Cat. No.: B2955582
CAS No.: 2034577-65-4
M. Wt: 342.41
InChI Key: HOAMEIZJUHMDEF-UHFFFAOYSA-N
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Description

N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)methanesulfonamide (CAS 2034577-65-4) is a chemical compound supplied for non-human research applications. With a molecular formula of C14H22N4O4S and a molecular weight of 342.41 g/mol, this molecule features a complex structure incorporating a methanesulfonamide group linked to a piperidine ring that is, in turn, connected to a 6-methylpyridazine moiety . This specific architectural motif is of significant interest in medicinal chemistry and drug discovery, as both piperidine and pyridazine derivatives are known to exhibit a wide range of biological activities and are frequently explored as scaffolds in the development of pharmacologically active agents. The compound is characterized by a topological polar surface area of approximately 101 Ų and an XLogP3 value of -0.1, properties that can influence its solubility and permeability, making them relevant for absorption, distribution, metabolism, and excretion (ADME) studies . As a screening compound, it serves as a valuable tool for researchers in hit identification and lead optimization campaigns, particularly in high-throughput screening assays to identify potential modulators of biological targets. It is also used in structural-activity relationship (SAR) studies to elucidate the functional groups critical for binding affinity and selectivity. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes. Researchers can source this compound in various quantities to suit their experimental needs . For comprehensive handling, storage, and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

N-methyl-N-[2-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4S/c1-11-6-7-13(16-15-11)22-12-5-4-8-18(9-12)14(19)10-17(2)23(3,20)21/h6-7,12H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAMEIZJUHMDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Possible applications in the development of new materials or chemical processes .

Mechanism of Action

The exact mechanism of action for N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)methanesulfonamide is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signaling cascades or inhibition of specific enzymes .

Comparison with Similar Compounds

Compound A: N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide

Structural Features :

  • Core: Pyridazinone (6-oxopyridazin) substituted with a 4-methoxyphenyl group.
  • Side Chains : A benzamide with a piperidinylsulfonyl group and an ethyl linker.
  • Molecular Formula : C25H28N4O5S; Molecular Weight : 496.6 g/mol .

Key Differences from Target Compound :

Heterocyclic Core: Compound A contains a pyridazinone (6-oxo group) instead of the pyridazine in the target compound. The 4-methoxyphenyl substituent may enhance π-π stacking interactions in biological systems.

Molecular Weight : Higher molecular weight (496.6 vs. ~400–420 g/mol estimated for the target compound) may impact pharmacokinetics, such as absorption and distribution.

Hypothesized Activity: The pyridazinone and methoxyphenyl groups suggest possible kinase or protease inhibition, while the sulfonamide may target carbonic anhydrases .

Compound B: N-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Structural Features :

  • Core : 1,2,4-Oxadiazole substituted with a cyclopropyl group.
  • Side Chains : Piperidine linked to a methanesulfonamide via a ketone-functionalized ethyl chain.
  • Molecular Formula : C15H24N4O4S; Molecular Weight : 356.4 g/mol .

Key Differences from Target Compound :

Heterocyclic Core : The oxadiazole ring in Compound B replaces the pyridazine in the target compound. Oxadiazoles are metabolically stable bioisosteres, often used to mimic ester or amide functionalities.

Molecular Weight : Lower molecular weight (356.4 vs. ~400–420 g/mol) may improve bioavailability and blood-brain barrier penetration.

Hypothesized Activity :
The oxadiazole and cyclopropyl groups are common in antimicrobial and anti-inflammatory agents. The sulfonamide moiety could synergize with these features for dual-target activity .

Research Implications and Limitations

  • Pharmacological Data Gap: None of the compounds have reported bioactivity data in the provided evidence, limiting direct functional comparisons.
  • Physicochemical Properties : Absence of melting points, solubility, or stability data precludes a thorough SAR (structure-activity relationship) analysis.
  • Synthetic Complexity : Compound A’s benzamide and Compound B’s oxadiazole-cyclopropyl motifs likely require multi-step syntheses, differing from the target compound’s pyridazine-piperidine framework.

Biological Activity

N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)methanesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure

The molecular formula of the compound is C15H20N4O4SC_{15}H_{20}N_4O_4S with a molecular weight of approximately 364.41 g/mol. The structure incorporates a methanesulfonamide group, a piperidine ring, and a pyridazine moiety, which are critical for its biological activity.

Structural Features

Component Description
MethanesulfonamideProvides solubility and potential interaction sites
Piperidine RingContributes to receptor binding affinity
Pyridazine MoietyEnhances biological activity through specific interactions

This compound exhibits various biological activities, primarily through modulation of specific receptors and enzymes. Its action is hypothesized to involve:

  • Inhibition of Enzymes : The compound may act as an inhibitor for certain kinases or proteases, impacting cellular signaling pathways.
  • Receptor Binding : The structural components allow it to bind selectively to specific receptors, potentially influencing neurotransmitter systems.

Pharmacological Studies

Recent studies have reported on the pharmacological effects of this compound:

  • Antitumor Activity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231, indicating potential for development as an anticancer agent.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in cell cultures, suggesting its utility in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies indicate neuroprotective effects in models of neurodegeneration, possibly through antioxidant mechanisms.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Cancer Research : A study involving the treatment of MDA-MB-231 cells with varying concentrations of the compound showed significant reductions in cell viability, with IC50 values indicating potent activity.
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines compared to control groups.
  • Neuroprotection in Animal Models : In rodent models subjected to oxidative stress, treatment with the compound led to improved behavioral outcomes and reduced neuronal loss.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and pyridazine components can significantly influence potency and selectivity.

Key Findings

Modification Effect on Activity
Altering the substituents on the piperidine ringEnhanced binding affinity
Modifying the pyridazine positionChanges in selectivity towards specific targets

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